molecular formula C16H16O5 B2952162 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone CAS No. 637750-83-5

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone

Cat. No.: B2952162
CAS No.: 637750-83-5
M. Wt: 288.299
InChI Key: OUFDRMPGKYCDGJ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is an organic compound characterized by the presence of both phenolic and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 2-ethoxyphenol under specific conditions. A common synthetic route includes:

    Step 1: Protection of the hydroxyl groups in 2,4-dihydroxyacetophenone using a suitable protecting group.

    Step 2: Reaction with 2-ethoxyphenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Step 3: Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenoxy)ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(2-propoxyphenoxy)ethanone

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is unique due to the presence of the ethoxy group, which may influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-2-20-15-5-3-4-6-16(15)21-10-14(19)12-8-7-11(17)9-13(12)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFDRMPGKYCDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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